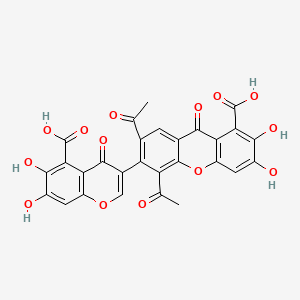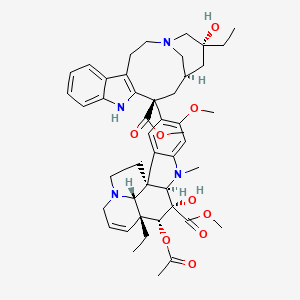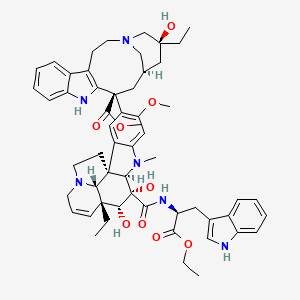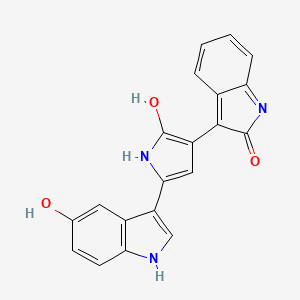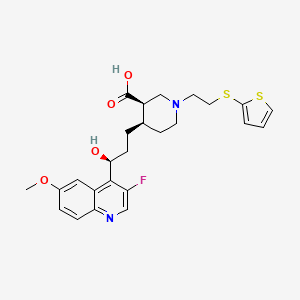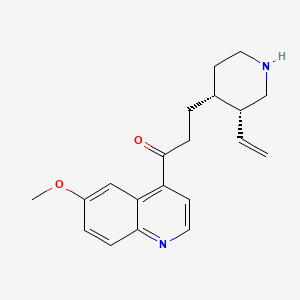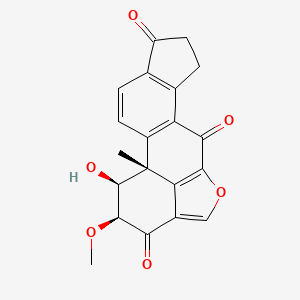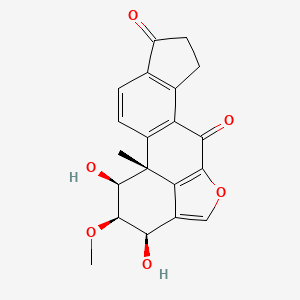
ジルパテロール塩酸塩
概要
説明
Zilpaterol (hydrochloride) is a β2 adrenergic agonist primarily used in veterinary medicine to enhance growth performance in livestock, particularly cattle. Marketed under the trade name Zilmax, it is known for its ability to increase muscle mass and improve feed efficiency by redistributing energy from fat to muscle tissue .
科学的研究の応用
Zilpaterol (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β2 adrenergic agonists and their chemical properties.
Biology: Investigated for its effects on muscle growth and fat metabolism in livestock.
Medicine: Explored for potential therapeutic uses in conditions requiring muscle growth or fat reduction.
Industry: Utilized in the agricultural sector to improve livestock production efficiency.
作用機序
Zilpaterol (hydrochloride) exerts its effects by binding to β2 adrenergic receptors on muscle and fat cells. This binding activates the adenylate cyclase enzyme, increasing cyclic AMP levels and activating protein kinase A. The result is enhanced protein synthesis in muscle cells and increased lipolysis in fat cells, leading to greater muscle mass and reduced fat deposition .
Similar Compounds:
Clenbuterol: Another β2 adrenergic agonist used for similar purposes but with different pharmacokinetic properties.
Ractopamine: A β-adrenergic agonist used in livestock to promote leanness and improve feed efficiency.
Uniqueness of Zilpaterol (Hydrochloride): Zilpaterol (hydrochloride) is unique due to its specific binding affinity and efficacy in promoting muscle growth while minimizing fat deposition. Its use in the final stages of livestock production makes it particularly effective in enhancing meat quality and yield .
Safety and Hazards
将来の方向性
The Codex Alimentarius Commission has agreed to adopt the maximum residue limits (MRLs) for Zilpaterol hydrochloride, a veterinary drug used to enhance growth performance in cattle . Discussions are ongoing with one option voiced to proceed with adoption of the MRLs at the next session of the Commission in 2023, if no additional technical data relating to Zilpaterol is forthcoming .
生化学分析
Biochemical Properties
Zilpaterol hydrochloride is known to interact with β2 adrenergic receptors . As a β2 adrenergic agonist, it is believed to activate protein kinase A, which in turn increases protein synthesis in skeletal muscle fibers and reduces lipogenesis while increasing lipolysis in adipose tissues .
Cellular Effects
Zilpaterol hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to alter muscle metabolism and lipid components of muscles . In adipose tissue, it triggers lipolysis of stored triglycerides into free fatty acids .
Molecular Mechanism
As a β2 adrenergic agonist, it is believed to bind to β2 adrenergic receptors, leading to a cascade of intracellular events that ultimately result in increased protein synthesis and decreased fat synthesis .
Temporal Effects in Laboratory Settings
The effects of Zilpaterol hydrochloride over time in laboratory settings have been studied. It has been reported that Zilpaterol hydrochloride impacts muscle metabolism and myogenic activity that establishes protein deposition
Dosage Effects in Animal Models
The effects of Zilpaterol hydrochloride vary with different dosages in animal models. It has been reported that the hot carcass weight and total saleable meat yield linearly increased with the duration of Zilpaterol hydrochloride supplementation .
Metabolic Pathways
Zilpaterol hydrochloride is involved in the adrenergic signaling pathway, where it acts as an agonist for β2 adrenergic receptors . This leads to a cascade of events that ultimately result in increased protein synthesis and decreased fat synthesis .
Transport and Distribution
Given its role as a β2 adrenergic agonist, it is likely that it is transported to cells via the bloodstream and distributed within cells to sites where β2 adrenergic receptors are located .
Subcellular Localization
Given its role as a β2 adrenergic agonist, it is likely that it binds to β2 adrenergic receptors, which are typically located on the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: Zilpaterol (hydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core benzazepine structure, followed by the introduction of functional groups necessary for its biological activity. Key steps include:
- Formation of the benzazepine ring through cyclization reactions.
- Introduction of the isopropylamino group via substitution reactions.
- Hydroxylation to add the hydroxy group at the appropriate position.
Industrial Production Methods: Industrial production of Zilpaterol (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization.
- Controlled temperature and pH conditions to facilitate specific reactions.
- Purification steps such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Zilpaterol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, Zilpaterol (hydrochloride).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zilpaterol hydrochloride involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2-Nitrobenzaldehyde", "Acetophenone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Zilpaterol" ], "Reaction": [ "Step 1: Nitroaldol condensation of 2-nitrobenzaldehyde and acetophenone to form 1-(2-nitrophenyl)-2-phenylethanol", "Step 2: Reduction of nitro group to amino group using sodium borohydride", "Step 3: Conversion of amino group to oxime using hydroxylamine hydrochloride and sodium hydroxide", "Step 4: Methylation of oxime using methyl iodide to form N-methyl oxime", "Step 5: Cyclization of N-methyl oxime to form Zilpaterol", "Step 6: Formation of Zilpaterol hydrochloride by treatment of Zilpaterol with hydrochloric acid" ] } | |
CAS番号 |
119520-06-8 |
分子式 |
C14H20ClN3O2 |
分子量 |
297.78 g/mol |
IUPAC名 |
(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m0./s1 |
InChIキー |
GIEFXLLRTJNFGT-JZKFLRDJSA-N |
異性体SMILES |
CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O.Cl |
SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
正規SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
外観 |
Solid powder |
その他のCAS番号 |
119520-06-8 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Zilpaterol hydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zilpaterol hydrochloride exert its effects on livestock?
A1: Zilpaterol hydrochloride functions as a β2-adrenergic agonist. It binds to β2-adrenergic receptors located on the surface of cells, particularly those found in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events that ultimately promote protein synthesis and inhibit protein degradation in muscle, leading to increased muscle mass and decreased fat deposition. [, , ]
Q2: What are the downstream effects of zilpaterol hydrochloride binding to β2-adrenergic receptors?
A2: Upon binding to β2-adrenergic receptors, zilpaterol hydrochloride activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and modulates the activity of various proteins involved in muscle protein synthesis and degradation. []
Q3: How does zilpaterol hydrochloride affect muscle fiber composition?
A3: Zilpaterol hydrochloride has been shown to influence muscle fiber type composition. Research suggests that it may decrease the proportion of type IIA muscle fibers, which are intermediate in contractile speed and metabolic properties, while increasing the cross-sectional area of type IIX fibers, known for faster contraction speeds and greater reliance on glycolytic metabolism. []
Q4: What is the molecular formula and weight of zilpaterol hydrochloride?
A4: While the provided research papers don't explicitly state the molecular formula and weight of zilpaterol hydrochloride, this information can be readily found in publicly available chemical databases.
Q5: Is there any spectroscopic data available for zilpaterol hydrochloride?
A5: The provided research papers primarily focus on the biological effects and applications of zilpaterol hydrochloride. They do not delve into detailed spectroscopic characterization.
Q6: How does zilpaterol hydrochloride affect the growth performance of cattle?
A6: Zilpaterol hydrochloride supplementation has consistently been shown to improve growth performance in cattle. Research indicates that it can significantly increase average daily gain (ADG), final body weight, and feed efficiency (G:F). [, , , , , ]
Q7: What are the effects of zilpaterol hydrochloride on carcass characteristics?
A7: Studies demonstrate that zilpaterol hydrochloride can enhance carcass leanness. It increases hot carcass weight (HCW), dressing percentage, and longissimus muscle area (LMA) while decreasing fat thickness and yield grade. [, , , , , , , ]
Q8: Does zilpaterol hydrochloride impact beef tenderness?
A8: A consistent finding across multiple studies is that zilpaterol hydrochloride supplementation can negatively impact beef tenderness. It increases Warner-Bratzler shear force values, indicating tougher meat. This effect has been observed in various muscles, including the longissimus lumborum, and persists even after extended aging periods. [, , , , , , , , ]
Q9: Does the duration of zilpaterol hydrochloride supplementation influence its effects?
A9: Research suggests that the duration of zilpaterol hydrochloride supplementation can influence its effects. Longer durations of supplementation have been associated with greater increases in HCW and lean yield but may also exacerbate the negative effects on tenderness. [, , , , ]
Q10: Does zilpaterol hydrochloride affect the health of cattle?
A10: While zilpaterol hydrochloride is generally considered safe for use in cattle when administered according to approved guidelines, some studies have raised concerns about potential cardiac effects. One study suggested that it may contribute to left ventricular hypertrophy and potentially increase the risk of cardiac dysfunction. []
Q11: Are there any concerns about zilpaterol hydrochloride residues in meat products?
A11: Zilpaterol hydrochloride is subject to strict withdrawal periods to minimize the risk of residues in meat products. Regulatory agencies, such as the FDA, have established maximum residue limits (MRLs) to ensure consumer safety.
Q12: Are there any alternatives to zilpaterol hydrochloride for improving livestock production?
A12: Various other growth-promoting technologies are available for livestock production, including other β-adrenergic agonists, anabolic implants, and nutritional strategies. The choice of technology depends on factors such as the target species, production goals, and regulatory considerations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





